![molecular formula C15H15NO2S B4924260 N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide](/img/structure/B4924260.png)
N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential applications in various scientific research fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in the regulation of energy metabolism and inflammation.
Scientific Research Applications
Synthesis and Bioactivity Studies
N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and potential bioactivity. A study by Gul et al. (2016) involved synthesizing a series of sulfonamides, including those derived from 2,3-dihydro-1H-inden-1-one, and evaluated them for their cytotoxicity and carbonic anhydrase inhibitory potential. Some derivatives exhibited significant cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms, which could be crucial for future anti-tumor activity studies (Gul et al., 2016).
Antibacterial Agents and Enzyme Inhibitors
Abbasi et al. (2017) conducted research involving the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, exhibiting potent antibacterial properties and moderate inhibitory activity against lipoxygenase enzyme. This study highlights the potential of these compounds in antibacterial applications and as enzyme inhibitors (Abbasi et al., 2017).
Potential Anti-diabetic Agents
In 2023, Abbasi et al. explored the synthesis of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. These compounds demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting their potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Inhibitors of Kynurenine 3-hydroxylase
Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds were found to be high-affinity inhibitors of this enzyme in vitro and showed potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Conformation Differences in Derivatives
Borges et al. (2014) reported on the crystal structures of certain benzenesulfonamide derivatives used in an antileishmania study. Their research revealed significant differences in the conformations adopted by these molecules in the solid state, providing insights into their activity in aqueous media (Borges et al., 2014).
Therapeutic Agents for Alzheimer's Disease and Diabetes
Abbasi et al. (2019) synthesized new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some of these compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-19(18,15-8-2-1-3-9-15)16-14-10-12-6-4-5-7-13(12)11-14/h1-9,14,16H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLCSQYVUSQTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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